molecular formula C12H14INO3 B13243624 (2S,5R)-2-(Iodomethyl)-5-(2-nitrophenyl)oxane

(2S,5R)-2-(Iodomethyl)-5-(2-nitrophenyl)oxane

Cat. No.: B13243624
M. Wt: 347.15 g/mol
InChI Key: NBBIMHZRWCAAMW-UWVGGRQHSA-N
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Description

(2S,5R)-2-(Iodomethyl)-5-(2-nitrophenyl)oxane is a chiral organic compound that features an oxane ring substituted with an iodomethyl group and a nitrophenyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-2-(Iodomethyl)-5-(2-nitrophenyl)oxane typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate diols or epoxides.

    Introduction of the Iodomethyl Group: The iodomethyl group can be introduced via halogenation reactions, often using reagents like iodomethane (CH3I) in the presence of a base.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through electrophilic aromatic substitution reactions, using nitrobenzene derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-2-(Iodomethyl)-5-(2-nitrophenyl)oxane can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of oxides or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

    Substitution: Products may include azides, nitriles, or other substituted derivatives.

    Reduction: The major product is typically the corresponding amine.

    Oxidation: Oxidized products may include carboxylic acids or ketones.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Medicine: Potentially useful in drug discovery and development, particularly in the design of chiral drugs.

    Industry: Could be used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (2S,5R)-2-(Iodomethyl)-5-(2-nitrophenyl)oxane depends on its specific application

    Covalent Bond Formation: The iodomethyl group can form covalent bonds with nucleophilic sites on biomolecules.

    Non-Covalent Interactions: The nitrophenyl group can participate in π-π stacking or hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    (2S,5R)-2-(Bromomethyl)-5-(2-nitrophenyl)oxane: Similar structure but with a bromomethyl group instead of an iodomethyl group.

    (2S,5R)-2-(Chloromethyl)-5-(2-nitrophenyl)oxane: Similar structure but with a chloromethyl group instead of an iodomethyl group.

    (2S,5R)-2-(Iodomethyl)-5-(4-nitrophenyl)oxane: Similar structure but with the nitro group in the para position.

Uniqueness

(2S,5R)-2-(Iodomethyl)-5-(2-nitrophenyl)oxane is unique due to the presence of the iodomethyl group, which can confer distinct reactivity compared to its bromo- and chloro- analogs. The ortho position of the nitro group may also influence the compound’s reactivity and interactions.

Properties

Molecular Formula

C12H14INO3

Molecular Weight

347.15 g/mol

IUPAC Name

(2S,5R)-2-(iodomethyl)-5-(2-nitrophenyl)oxane

InChI

InChI=1S/C12H14INO3/c13-7-10-6-5-9(8-17-10)11-3-1-2-4-12(11)14(15)16/h1-4,9-10H,5-8H2/t9-,10-/m0/s1

InChI Key

NBBIMHZRWCAAMW-UWVGGRQHSA-N

Isomeric SMILES

C1C[C@H](OC[C@H]1C2=CC=CC=C2[N+](=O)[O-])CI

Canonical SMILES

C1CC(OCC1C2=CC=CC=C2[N+](=O)[O-])CI

Origin of Product

United States

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